4-Butylphenylboronic acid

Overview

Description

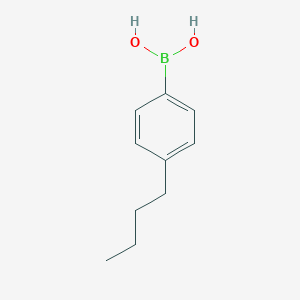

4-Butylphenylboronic acid (C₁₀H₁₅BO₂, molecular weight 178.04 g/mol, CAS 145240-28-4) is an organoboron compound characterized by a phenyl ring substituted with an n-butyl group at the para position and a boronic acid (-B(OH)₂) functional group . It is available in 97% purity and has synonyms such as 4-n-butylbenzeneboronic acid and (4-butylphenyl)boronic acid . This compound is widely used in Suzuki-Miyaura cross-coupling reactions, fluorination protocols, and as a precursor in pharmaceutical and materials science research. For instance, its pinacol ester reacts efficiently with electrophilic fluorine sources like [Me₃pyF]PF₆ in the presence of copper catalysts to form aryl fluorides, achieving high yields under optimized conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Butylphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 4-butylphenylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction .

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This palladium-catalyzed reaction forms carbon-carbon bonds between 4-butylphenylboronic acid and aryl/heteroaryl halides. Key applications include synthesizing biaryl structures for pharmaceuticals and materials.

| Catalyst | Base | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Pd(OAc)₂/imidazolium salt | K₂CO₃ | Toluene | 70°C | 81% | |

| Pd(dppf)Cl₂ | K₂CO₃ | Toluene | 120°C | 60% | |

| Cu₂(ophen)₂ | Cs₂CO₃ | H₂O-EtOH | 20°C | 90% |

Mechanistic Insight : Transmetalation between the boronic acid and palladium catalyst occurs via a base-assisted pathway, forming intermediates that facilitate aryl-aryl bond formation .

Oxidative Homo-Coupling

Under copper-based metal-organic frameworks (MOFs), this compound undergoes self-coupling to generate symmetric biaryls, useful in materials science.

| Catalyst | Oxidant | Solvent | Reaction Time | Yield | Source |

|---|---|---|---|---|---|

| Cu₃(BTC)₂ | O₂ (air) | CH₃CN | 24 hours | 85% |

Key Observation : The reaction proceeds via a radical mechanism, with the MOF acting as a recyclable catalyst .

Protodeboronation

In aqueous environments, this compound undergoes hydrolysis to form phenol derivatives, a critical consideration for reaction planning.

| Conditions | Product | Byproducts | Source |

|---|---|---|---|

| H₂O, pH 7–9, room temperature | 4-Butylphenol | Boroxines |

Stability Note : The compound shows marginal stability in water, necessitating anhydrous conditions for storage .

Esterification with Diols

Reaction with pinacol forms stable boronic esters, enhancing handling and reactivity in cross-couplings.

| Reagent | Solvent | Catalyst | Yield | Source |

|---|---|---|---|---|

| Pinacol | THF | None | 97% |

Application : The pinacol ester derivative is preferred in hydrophobic reaction media .

Oxidative Heck Reaction

This palladium-catalyzed reaction couples this compound with alkenes to form styrene derivatives.

| Catalyst | Oxidant | Solvent | Yield | Source |

|---|---|---|---|---|

| Pd(OAc)₂ | O₂ | DMF | 78% |

Scope : Effective for synthesizing α,β-unsaturated ketones and esters .

Bioconjugation with Diol-Containing Biomolecules

The boronic acid group forms reversible esters with vicinal diols, enabling applications in biosensor development.

| Target Molecule | Application | Binding Constant (Kₐ) | Source |

|---|---|---|---|

| Glucose | Diabetes monitoring systems | 1.2 × 10³ M⁻¹ |

Advantage : Enables pH-responsive drug delivery systems .

Environmental Remediation

This compound adsorbs phenolic pollutants via boronate ester formation, demonstrating utility in wastewater treatment.

| Pollutant | Adsorption Capacity | Conditions | Source |

|---|---|---|---|

| Bisphenol A | 45 mg/g | pH 8, 25°C |

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of 4-butylphenylboronic acid is as a reagent in Suzuki-Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds in organic synthesis. In these reactions, this compound acts as a boronate ester that reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base, facilitating the construction of complex organic molecules .

Table 1: Summary of Suzuki-Miyaura Reactions Using this compound

| Reaction Type | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | 4-Bromoacetophenone + this compound | Pd catalyst, base, IPA-water | 56% |

| Homo-Coupling | This compound | MOF catalyst | Up to 92% |

Medicinal Chemistry

Development of Anticancer Agents

this compound has been employed as a building block in the synthesis of various biologically active compounds, including inhibitors of protein kinases and proteasome inhibitors. Notably, it has been integral in developing boron-containing anticancer drugs that specifically target tumor cells .

Case Study: Biological Evaluation

In a study evaluating the cytotoxicity of compounds derived from this compound against cancer cell lines (A549 and MDA-MB-231), it was found that derivatives exhibited significant cytotoxic effects. The results indicated that modifications to the boronic acid structure could enhance biological activity .

Sensor Applications

Fluorescent Probes for Biomolecule Detection

Another innovative application of this compound is its use as a fluorescent probe for detecting saccharides and other biomolecules. The unique properties of boronic acids allow them to form reversible covalent bonds with diols, making them suitable for biosensing applications .

Material Science

Coatings and Fire Retardants

Recent research has explored the use of this compound in developing fire-retardant coatings. The compound's incorporation into epoxy formulations has demonstrated improved thermal insulation properties and char formation during combustion tests .

Mechanism of Action

The mechanism of action of 4-butylphenylboronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex releases the coupled product and regenerates the catalyst.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

The reactivity, stability, and applications of arylboronic acids are heavily influenced by substituents on the phenyl ring. Below is a detailed comparison of 4-butylphenylboronic acid with key analogues:

Structural and Electronic Effects

Key Observations:

- Steric Effects : The tert-butyl group in 4-tert-butylphenylboronic acid introduces significant steric hindrance, reducing reactivity in coupling reactions compared to the linear n-butyl group in this compound .

- Electronic Effects : Electron-withdrawing groups (e.g., acetyl, formyl) increase the Lewis acidity of the boron center, enhancing reactivity with nucleophiles. Conversely, electron-donating groups (e.g., methoxy, n-butyl) stabilize the boronate intermediate, favoring cross-coupling efficiency .

- Thermal Stability : Bulky substituents like tert-butyl improve thermal stability, making 4-tert-butylphenylboronic acid suitable for high-temperature applications in polymer coatings .

Reaction Performance

- Fluorination : The pinacol ester of this compound reacts with [Me₃pyF]PF₆ and Cu catalysts to yield aryl fluorides in >80% efficiency, outperforming analogues with electron-withdrawing groups due to slower decomposition of the fluorine source .

- Cross-Coupling : 4-Methoxyphenylboronic acid exhibits higher reactivity in Suzuki couplings with electron-deficient aryl halides compared to this compound, attributed to enhanced boronate formation from the electron-donating methoxy group .

Biological Activity

4-Butylphenylboronic acid (4-BPBA) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of 4-BPBA, focusing on its anticancer, antibacterial, and antiviral activities, while also discussing its potential applications in drug development.

This compound has the following chemical characteristics:

- Molecular Formula : C10H15BO2

- Molecular Weight : 178.04 g/mol

- CAS Number : 123324-71-0

- Appearance : White to off-white solid

- Melting Point : 193-199 ºC

These properties facilitate its use in various synthetic and biological applications.

Boronic acids, including 4-BPBA, are known to interact with biological molecules through reversible covalent bonds with nucleophilic sites such as hydroxyl groups on carbohydrates and amino acids in proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Anticancer Activity

Recent studies have demonstrated the cytotoxic effects of 4-BPBA against several cancer cell lines. For instance, biological assays using the MTT and sulforhodamine B methods showed that 4-BPBA exhibited significant cytotoxicity against A549 (lung) and MDA-MB-231 (breast) cancer cells. The potency of 4-BPBA was comparable to that of its analogs, indicating its potential as an anticancer agent .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

Antibacterial Activity

Boronic acids have been explored for their antibacterial properties. Research indicates that compounds like 4-BPBA can inhibit bacterial growth by disrupting cell wall synthesis and affecting bacterial metabolism. The mechanism involves the formation of complexes with bacterial enzymes, which leads to a decrease in their activity .

Antiviral Activity

Some studies suggest that boronic acids can also exhibit antiviral properties by inhibiting viral replication. This is achieved through interactions with viral proteins or by modulating host cell responses to infections. While specific data on 4-BPBA's antiviral activity is limited, the broader category of boronic acids has shown promise in this area .

Case Studies and Clinical Applications

The clinical relevance of boronic acids has been highlighted by the approval of drugs such as bortezomib, which contains a boronic acid moiety and is used for treating multiple myeloma. The structural similarities between bortezomib and 4-BPBA suggest that further investigation into the latter could yield novel therapeutic agents for cancer treatment .

Table 2: Clinical Trials Involving Boronic Acids

| Study Title | Purpose | Phase | Status |

|---|---|---|---|

| Combination therapy with bortezomib | To evaluate efficacy in lymphomas | Phase 1/2 | Completed |

| Ixazomib for advanced sarcoma | To establish safe dosage for combination therapy | Phase 1 | Ongoing |

| Bortezomib in AIDS-related Kaposi sarcoma | To assess maximum tolerated dose | Phase 1 | Completed |

Q & A

Q. Basic: What spectroscopic techniques are used to characterize 4-Butylphenylboronic acid, and how do they ensure structural integrity?

Answer:

this compound is characterized using 1H NMR spectroscopy and mass spectrometry (MS) .

- 1H NMR identifies protons in the aromatic ring and the butyl chain, confirming substitution patterns and purity. For example, the tert-butyl group in related analogs shows distinct singlet peaks at ~1.3 ppm .

- MS provides molecular weight verification (178.03 g/mol for 4-n-butylphenylboronic acid) and detects impurities via fragmentation patterns .

These techniques are critical for validating synthetic success and ensuring batch consistency.

Q. Basic: What are the recommended storage conditions for this compound to maintain stability?

Answer:

Store the compound at 0–6°C in a tightly sealed container under inert gas (e.g., nitrogen) to prevent moisture absorption and oxidation. Prolonged exposure to air or humidity can lead to boronic acid dimerization or decomposition, reducing reactivity in cross-coupling reactions .

Q. Basic: How is this compound typically purified after synthesis?

Answer:

Purification involves recrystallization from ethanol/water mixtures or column chromatography using silica gel with ethyl acetate/hexane eluents. For high-purity applications (>97%), preparative HPLC with reverse-phase C18 columns is recommended. Purity is confirmed via HPLC (retention time matching) and thin-layer chromatography (TLC) .

Q. Advanced: How does the butyl substituent influence the reactivity of this compound in copper-mediated fluorination?

Answer:

The steric bulk of the butyl group slows undesired side reactions (e.g., protodeboronation) in fluorination. Evidence shows that arylboronic esters with bulky substituents, like this compound, achieve higher yields (up to 85%) in copper-mediated fluorination with [Me3pyF]PF6 due to reduced decomposition of the fluorine source. The electron-donating nature of the alkyl chain also stabilizes transient copper(III) intermediates .

Q. Advanced: What computational methods are employed to predict the electronic properties of this compound?

Answer:

Density Functional Theory (DFT) , particularly the B3LYP hybrid functional, is used to calculate frontier molecular orbitals (FMOs) and electrostatic potential maps. These studies reveal the boronic acid group’s electron-deficient nature, critical for understanding its Suzuki-Miyaura cross-coupling behavior. For example, the LUMO energy of phenylboronic acid analogs correlates with reactivity toward diols in sensor applications .

Q. Advanced: How does this compound interact with saccharides, and how can this be leveraged in sensor design?

Answer:

The boronic acid moiety forms reversible diol-boronate esters with sugars. The butyl group enhances hydrophobic interactions, improving binding affinity for non-polar saccharides (e.g., fructose). Researchers use quartz crystal microbalance (QCM) or fluorescence-based assays to quantify binding constants (Ka). For instance, structural analogs like 4-hydroxyphenylboronic acid show Ka values of ~300 M⁻¹ for glucose, guiding sensor optimization .

Q. Advanced: What safety protocols are essential when handling this compound in large-scale reactions?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose via licensed waste services.

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water for 15 minutes. Medical evaluation is required for persistent symptoms .

Q. Advanced: How do structural analogs of this compound (e.g., 4-tert-butylphenylboronic acid) differ in reactivity?

Answer:

The tert-butyl group in 4-tert-butylphenylboronic acid introduces greater steric hindrance, reducing reaction rates in coupling reactions but improving regioselectivity. For example, in Suzuki-Miyaura couplings, tert-butyl analogs show ~20% lower yields than n-butyl derivatives due to hindered transmetalation steps. However, they exhibit higher selectivity in ortho-substituted aryl halide reactions .

Q. Advanced: What role does this compound play in synthesizing biaryl compounds via Suzuki-Miyaura coupling?

Answer:

The compound acts as a nucleophilic partner , transferring the aryl group to palladium catalysts. Key parameters:

- Catalyst : Pd(PPh3)4 or PdCl2(dppf) (1–5 mol%).

- Base : Cs2CO3 or K3PO4 (2 equiv) to deprotonate the boronic acid.

- Solvent : Dioxane/water (4:1) at 80–100°C for 12–24 hours.

Yields exceed 90% for electron-neutral aryl halides but drop to ~60% for electron-deficient partners due to competing protodeboronation .

Q. Advanced: How are kinetic and thermodynamic studies conducted on this compound’s reactions?

Answer:

- Kinetics : Use stopped-flow UV-Vis spectroscopy to monitor boronate ester formation with diols (e.g., alizarin red S assay). Rate constants (k) are derived from pseudo-first-order plots.

- Thermodynamics : Isothermal titration calorimetry (ITC) measures binding enthalpy (ΔH) and entropy (ΔS). For fructose binding, ΔH ≈ −15 kJ/mol and ΔS ≈ +30 J/mol·K, indicating enthalpy-driven binding .

Properties

IUPAC Name |

(4-butylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h5-8,12-13H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZUUTHZEATQAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399319 | |

| Record name | 4-Butylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145240-28-4 | |

| Record name | 4-Butylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Butylphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.